2,5-Dichloro-3-fluorobenzenesulfonamide
Description
2,5-Dichloro-3-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by chlorine substituents at the 2- and 5-positions of the benzene ring and a fluorine atom at the 3-position. For instance, sulfonamide derivatives are often explored as enzyme inhibitors or intermediates in drug synthesis due to their ability to interact with biological targets .
Properties
IUPAC Name |
2,5-dichloro-3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-1-4(9)6(8)5(2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKGNJOSOBLMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Yield Data for Key Steps
Reaction Monitoring and Purification
- TLC and NMR spectroscopy are employed throughout to monitor reaction progress.
- Purification involves solvent extraction, recrystallization, or chromatography, depending on the impurity profile.
Environmental and Industrial Considerations
- The use of chlorine gas necessitates strict safety protocols due to its toxicity.
- Heavy metal catalysts, such as chromium, are avoided in modern methods to mitigate environmental impact.
- Reaction temperature optimization reduces energy consumption and by-product formation.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamides, which can be further utilized in different chemical processes .
Scientific Research Applications
2,5-Dichloro-3-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The position and identity of halogen substituents critically influence the electronic and steric properties of benzenesulfonamides. Below is a comparative analysis with key analogs:
Key Findings :
- Electron-Withdrawing Effects: Chlorine atoms at the 2- and 5-positions increase the electrophilicity of the sulfonamide group, enhancing reactivity in nucleophilic substitution reactions compared to non-halogenated analogs .
- Hydrogen-Bonding Capacity : The sulfonamide group in 2,5-Dichloro-3-fluorobenzenesulfonamide may exhibit stronger hydrogen-bonding interactions than its carboxylic acid analog (e.g., ’s compound) due to the absence of competing acidic protons.
Biological Activity
2,5-Dichloro-3-fluorobenzenesulfonamide is a halogenated sulfonamide compound with significant potential in medicinal chemistry due to its biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of various enzymes. This binding can inhibit enzymatic activity, disrupting metabolic pathways essential for cell survival and proliferation.
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which may be enhanced by the halogen substitution pattern of this compound.
Biological Activity Summary
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains. Its structure allows it to inhibit bacterial growth by targeting key metabolic enzymes.
- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines.
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Binds to active sites of key metabolic enzymes |
Case Studies and Research Findings
-
Antimicrobial Study :
A study investigated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth, suggesting its potential as an effective antimicrobial agent. -
Anticancer Study :
Preliminary research has shown that the compound may induce apoptosis in certain cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation. -
Enzyme Interaction :
The compound has been studied for its ability to inhibit specific enzymes critical for metabolic processes. This inhibition can lead to a disruption in cellular functions, which may be leveraged for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
